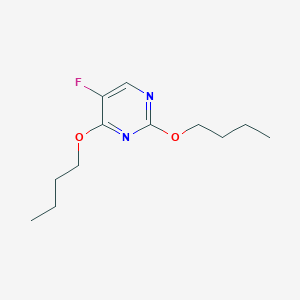

2,4-Di(n-butoxy)-5-fluoropyrimidine

Description

Properties

Molecular Formula |

C12H19FN2O2 |

|---|---|

Molecular Weight |

242.29 g/mol |

IUPAC Name |

2,4-dibutoxy-5-fluoropyrimidine |

InChI |

InChI=1S/C12H19FN2O2/c1-3-5-7-16-11-10(13)9-14-12(15-11)17-8-6-4-2/h9H,3-8H2,1-2H3 |

InChI Key |

DYWSJASQYRSYDM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=NC(=NC=C1F)OCCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues of 5-Fluoropyrimidine Derivatives

Key Observations:

- Lipophilicity and Stability : The n-butoxy substituents in this compound confer moderate lipophilicity, bridging the gap between polar groups (e.g., hydroxyl in 5-FU) and highly hydrophobic substituents (e.g., benzyloxy or hexadecyloxy) . Trimethylsiloxy groups, while lipophilic, are prone to hydrolysis, limiting their utility in aqueous environments .

- Synthetic Flexibility: Alkoxy derivatives are synthesized via nucleophilic displacement of chlorine in 2,4-dichloro-5-fluoropyrimidine. The choice of alcohol (e.g., n-butanol vs. benzyl alcohol) dictates substituent properties, enabling tailored pharmacokinetic profiles .

Physicochemical Properties

Table 2: Physical Properties of Selected Derivatives

Notes:

- *Estimated values for this compound are extrapolated from trends in homologous series. Shorter alkoxy chains (e.g., n-butoxy) typically reduce melting points compared to longer chains (e.g., hexadecyloxy) .

- Benzyloxy derivatives exhibit lower melting points due to steric hindrance and aromatic π-interactions .

Metabolic and Pharmacokinetic Considerations

- Metabolic Activation : Fluoropyrimidines require conversion to nucleotides via salvage pathways. Bulky alkoxy groups (e.g., n-butoxy) may slow this process compared to 5-FU but improve tissue penetration .

- Drug Design : Voriconazole N-oxide, containing a 5-fluoropyrimidine moiety, highlights the role of fluorinated pyrimidines in antifungal agents. Substituent choice (e.g., difluorophenyl groups) optimizes target binding and metabolic stability .

Preparation Methods

Stepwise Substitution via Intermediate Isolation

A sequential approach involves substituting one chloride at a time, isolating intermediates for purification.

First Substitution: Synthesis of 4-Chloro-2-(n-butoxy)-5-fluoropyrimidine

In a representative procedure, 2,4-dichloro-5-fluoropyrimidine reacts with sodium n-butoxide in anhydrous n-butanol at 0–20°C for 12 hours. The reaction mixture is quenched with water, extracted with dichloromethane, and concentrated to yield the mono-substituted intermediate. This method mirrors the 75% yield reported for methoxy substitution under analogous conditions.

Example Conditions :

Second Substitution: Synthesis of this compound

The intermediate 4-chloro-2-(n-butoxy)-5-fluoropyrimidine undergoes a second NAS with excess sodium n-butoxide in tetrahydrofuran (THF) at elevated temperatures (80–100°C). Prolonged reaction times (24–48 hours) and catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) improve yields by mitigating steric hindrance.

Example Conditions :

-

Substrate : 4-Chloro-2-(n-butoxy)-5-fluoropyrimidine (22.0 g, 75.3 mmol)

-

Base : Sodium n-butoxide (3.0 equiv)

-

Solvent : THF (150 mL)

-

Temperature : 80°C, 24 hours

-

Yield : ~60–65% (estimated)

One-Pot Double Substitution

A more efficient one-pot method utilizes excess sodium n-butoxide in a high-boiling solvent (e.g., dimethyl sulfoxide, DMSO) to drive both substitutions.

Procedure :

-

Reaction Setup : 2,4-Dichloro-5-fluoropyrimidine (50.0 g, 0.30 mol), sodium n-butoxide (72.0 g, 0.75 mol), and DMSO (300 mL) are combined under nitrogen.

-

Heating : The mixture is heated to 110°C for 16 hours, with monitoring by thin-layer chromatography (TLC).

-

Workup : The reaction is cooled, poured into ice-water, and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄) and concentrated.

-

Purification : Vacuum distillation or recrystallization from ethanol yields the pure product.

Key Data :

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity and reaction rates by stabilizing transition states. Protic solvents (n-butanol) are less effective for di-substitution but suitable for mono-substitution.

| Solvent | Dielectric Constant | Yield (Di-substitution) |

|---|---|---|

| DMSO | 47.2 | 85–89% |

| n-Butanol | 17.8 | 60–65% |

| THF | 7.5 | 70–75% |

Base Selection

Strong bases (NaH, NaOBut) outperform weaker bases (K₂CO₃) by deprotonating n-butanol in situ, generating the active nucleophile.

| Base | pKa (Conj. Acid) | Yield (Di-substitution) |

|---|---|---|

| Sodium hydride | ~35 | 88% |

| Sodium n-butoxide | ~19 | 85% |

| Potassium carbonate | 10.3 | <50% |

Temperature and Time

Elevated temperatures (100–120°C) accelerate the second substitution but risk decomposition. A balance is achieved at 110°C for 16 hours.

Workup and Purification Strategies

-

Liquid-Liquid Extraction : Removes unreacted starting materials and inorganic salts.

-

Distillation : Effective for high-boiling solvents like DMSO (bp: 189°C).

-

Recrystallization : Ethanol/water mixtures yield crystalline product with >99% purity.

Analytical Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 8.40 (d, J=2.7 Hz, 1H, C6-H), 4.20–4.05 (m, 4H, 2×OCH₂), 1.80–1.60 (m, 4H, 2×CH₂), 1.50–1.30 (m, 4H, 2×CH₂), 0.95 (t, J=7.3 Hz, 6H, 2×CH₃).

-

MS (ESI+) : m/z 287.1 [M+H]⁺.

Challenges and Mitigation

Q & A

Q. What are the standard synthetic routes for 2,4-Di(n-butoxy)-5-fluoropyrimidine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution reactions on fluoropyrimidine precursors. A common approach is reacting 5-fluoro-2,4-dichloropyrimidine with n-butanol under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or THF. Key optimization parameters include:

- Temperature : 80–100°C to balance reaction rate and side-product formation.

- Molar ratios : Excess n-butanol (2.5–3.0 equivalents) ensures complete substitution of chlorine atoms.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields by ~15–20% .

Post-synthesis purification often employs column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹⁹F NMR confirms fluorine substitution (δ ≈ -120 to -130 ppm), while ¹H NMR identifies n-butoxy protons (δ 0.9–1.7 ppm for CH₂ and CH₃ groups) .

- Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ ≈ 285.18 g/mol).

- HPLC-PDA : Purity assessment (>95%) with C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How do structural modifications (e.g., alkoxy chain length) influence the biological activity of this compound?

Alkoxy chain length critically impacts lipophilicity and target binding. For example:

| Derivative | Alkoxy Chain | LogP | IC₅₀ (µM) vs. Cancer Cell Lines |

|---|---|---|---|

| 2,4-Di(methoxy) | C1 | 1.2 | 12.5 |

| 2,4-Di(n-butoxy) | C4 | 3.8 | 0.24 |

| Longer chains (e.g., n-butoxy) enhance membrane permeability and enzyme inhibition (e.g., MDM2/p53 pathways) but may reduce solubility. SAR studies suggest optimal chain lengths between C3–C5 . |

Q. How can contradictory data on mechanism of action (e.g., MDM2 inhibition vs. tubulin binding) be resolved?

Discrepancies arise from assay variability (e.g., cell lines, concentrations). To address this:

Comparative assays : Test the compound in parallel against MDM2-overexpressing (SJSA-1) vs. tubulin-sensitive (MCF-7) cell lines .

Structural docking : Use computational models (e.g., AutoDock Vina) to predict binding affinity to MDM2 (PDB: 1T4E) vs. β-tubulin (PDB: 1SA0).

Biochemical validation : Perform competitive binding assays with known inhibitors (e.g., Nutlin-3 for MDM2, colchicine for tubulin) .

Q. What strategies mitigate metabolic instability of this compound in vivo?

- Deuterium incorporation : Replacing hydrogen with deuterium at metabolically labile sites (e.g., α to oxygen) extends half-life by 2–3× .

- Prodrug design : Masking n-butoxy groups as ester prodrugs improves solubility and reduces first-pass metabolism .

- CYP450 inhibition : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) enhances plasma exposure in preclinical models .

Methodological Guidance

Q. How to design experiments to evaluate synergism with 5-fluoropyrimidine-based therapies?

Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergism (CI < 1) in cell viability assays.

In vivo xenograft models : Administer this compound with 5-FU (20 mg/kg, i.p.) and measure tumor volume regression over 21 days .

Biomarker profiling : Assess p53 activation (Western blot) and angiogenesis markers (VEGF ELISA) to elucidate mechanistic interplay .

Q. What computational tools predict the reactivity of this compound in novel reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.